![molecular formula C35H61N6O9P B164454 [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 94885-04-8](/img/structure/B164454.png)

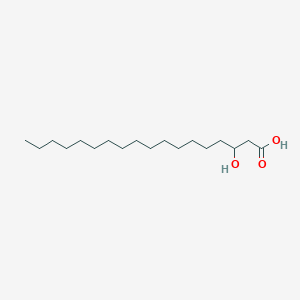

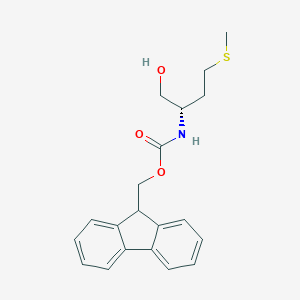

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Lipid Raft Analysis

C6 NBD Sphingomyelin is utilized to study lipid rafts, which are microdomains within cell membranes. These rafts are rich in cholesterol and sphingolipids, and they play a crucial role in cellular processes like signal transduction and protein sorting. By incorporating the fluorescent C6 NBD Sphingomyelin into cell membranes, researchers can visualize and analyze the dynamics and composition of lipid rafts .

Endocytosis and Exocytosis Studies

This compound is instrumental in investigating endocytosis and exocytosis, the processes by which cells internalize and secrete molecules. The fluorescent property of C6 NBD Sphingomyelin allows for the tracking of these processes in real-time, providing insights into the mechanisms of vesicular transport and membrane trafficking .

Sphingomyelin Metabolism

Researchers use C6 NBD Sphingomyelin to study the metabolism of sphingomyelins, including the enzymatic pathways involved in their synthesis and degradation. This research has implications for understanding diseases like Niemann-Pick disease, where sphingomyelin metabolism is disrupted .

Apoptosis Research

The role of sphingomyelin in apoptosis, or programmed cell death, is a significant area of study. C6 NBD Sphingomyelin helps in elucidating the part of sphingomyelin breakdown products, such as ceramide, in the apoptotic pathways .

Drug Delivery Systems

Due to its structural similarity to natural sphingomyelin, C6 NBD Sphingomyelin is explored as a component in liposomal drug delivery systems. Its fluorescent tag allows for the monitoring of drug delivery and release, enhancing the understanding of pharmacokinetics and pharmacodynamics .

Membrane Fluidity Measurements

The fluidity of cell membranes affects numerous cellular functions. C6 NBD Sphingomyelin is used to assess membrane fluidity by measuring the diffusion rate of the fluorescent molecule within the lipid bilayer, providing valuable data on membrane dynamics .

Viral Assembly and Release

C6 NBD Sphingomyelin has been used to study the assembly and release of viruses, such as HIV. By incorporating the fluorescent sphingomyelin into viral membranes, researchers can track viral budding and understand the lipid requirements for viral particle formation .

Cancer Research

In cancer research, C6 NBD Sphingomyelin is applied to study the alterations in sphingolipid metabolism that occur in cancer cells. These studies can lead to the identification of potential biomarkers for cancer diagnosis and the development of sphingolipid-targeted therapies .

Mecanismo De Acción

Target of Action

C6 NBD Sphingomyelin is a fluorescent derivative of sphingomyelin . It primarily targets the cell membrane, where it is generally concentrated in the outer leaflet . The compound’s primary targets are the sphingomyelin synthase on the cell surface and in the lumen of the Golgi .

Mode of Action

C6 NBD Sphingomyelin interacts with its targets by being synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide, a process catalyzed by sphingomyelin synthase . This interaction results in the formation of sphingomyelin, which plays a crucial role in signal transduction and membrane trafficking .

Biochemical Pathways

The primary biochemical pathway affected by C6 NBD Sphingomyelin is the sphingomyelin cycle. In this pathway, sphingomyelin is synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide . This process is crucial for cell growth, differentiation, apoptosis, and signal transduction along the membrane .

Pharmacokinetics

It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .

Result of Action

The action of C6 NBD Sphingomyelin results in several molecular and cellular effects. It controls cell growth, differentiation, apoptosis, and signal transduction along the membrane . It is also known to prevent the proliferation of colon tumors . Additionally, sphingomyelin inhibits cholesterol absorption . Abnormal accumulation of sphingomyelin can cause Niemann Pick disease .

Action Environment

The action, efficacy, and stability of C6 NBD Sphingomyelin are influenced by various environmental factors. For instance, its fluorescent property is due to the presence of the NBD (2- (4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group . The compound is also sensitive to light and moisture . Therefore, it must be stored properly to maintain its stability and efficacy .

Propiedades

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDYTGWMRUUSN-PERJAUJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94885-04-8 | |

| Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

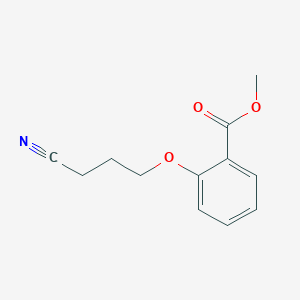

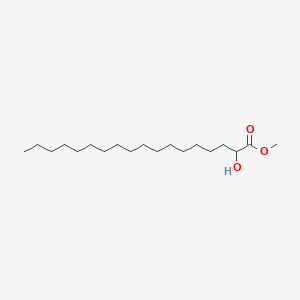

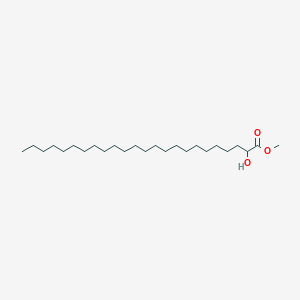

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)